Minimum PEG8 Length for High-DAR ADC Efficacy In Vivo
In a comparative study of ADCs with varying PEG chain lengths (2, 4, 8, 12, and 24 units) in a pendant linker format, a clear binary threshold in efficacy was observed. ADCs incorporating a PEG8 linker achieved a level of tumor growth inhibition (TGI) equivalent to those with PEG12 and PEG24, representing a significant and quantifiable improvement over shorter PEG4-based conjugates [1].
| Evidence Dimension | In Vivo Efficacy (Tumor Weight Reduction) |
|---|---|
| Target Compound Data | 75-85% reduction |
| Comparator Or Baseline | ADCs with PEG4 linker: 35-45% reduction; Non-PEGylated control: 11% reduction |
| Quantified Difference | The target compound's performance class (PEG8/12/24) achieves a >2x greater reduction in tumor weight compared to the PEG4/2 class (75-85% vs 35-45%) and >6x compared to a non-PEGylated control. |
| Conditions | DAR8 ADCs (Trastuzumab + MMAE) in SCID mice bearing L540cy tumor xenografts, evaluated over 14 days. |
Why This Matters
This demonstrates that PEG8 is the shortest spacer in a critical performance tier; selecting a shorter PEG4 analog would result in a predictable and substantial loss of in vivo efficacy, directly impacting therapeutic potential.
- [1] Chemuturi, N. V., Anderson, M., Cochran, J., Pires, T., Hunter, J., Meyer, D., Neale, J., Chin, A., Pittman, P., Balasubramanian, C., Zapata, F., Simmons, J. K., Lyon, R. P., & Alley, S. (2017). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice [Abstract]. Cancer Research, 77(13_Supplement), 4075. View Source
